2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[221]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone is a complex organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms
Mechanism of Action
Target of Action
The compound belongs to the class of 2-oxa-5-azabicyclo[2.2.1]heptanes . Compounds in this class have been found to interact with various targets, but without specific information on this compound, it’s hard to identify its primary targets.
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility can influence its pharmacokinetic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to introduce the trifluoro-3-methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification processes to achieve the desired purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. In biology, it can be used as a probe to study biological systems due to its unique structural features.
Medicine
In the field of medicine, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane derivatives: : These compounds share the bicyclic core structure but differ in their substituents.
Trifluoromethoxyphenyl derivatives: : These compounds contain the trifluoromethoxyphenyl group but have different core structures.
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone is unique due to its combination of the bicyclic core and the trifluoromethoxyphenyl group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHKAJJIMLNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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